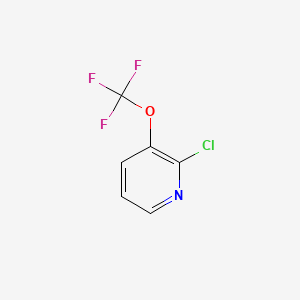

2-Chloro-3-(trifluoromethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUMNUANNCTDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678832 | |

| Record name | 2-Chloro-3-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206980-39-3 | |

| Record name | 2-Chloro-3-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine (CAS No. 1206980-39-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethoxy)pyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application as a building block in the development of pharmaceutical agents.

Core Chemical and Physical Data

This compound is a substituted pyridine ring system incorporating both a chlorine atom and a trifluoromethoxy group. These substitutions significantly influence the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 1206980-39-3 |

| Molecular Formula | C₆H₃ClF₃NO |

| Molecular Weight | 197.54 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-chloro-3-pyridinyl trifluoromethyl ether |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Physical Form | Colorless oil or solid/liquid | [1] |

| Boiling Point | 57-59 °C at 19 mbar | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz) | [1] |

| Mass Spectrum (EI) | m/z = 197 [M⁺], 162 [M⁺-Cl] | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a trichloromethoxy precursor. The following is a detailed experimental protocol based on established literature.

Materials:

-

2-Chloro-3-(trichloromethoxy)pyridine

-

Antimony(III) fluoride (SbF₃)

-

Antimony(V) chloride (SbCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

20% aqueous potassium fluoride (KF) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.

-

To this molten mixture, 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise.

-

The reaction mixture is then heated to 120°C and stirred for 7 hours. The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.

-

After completion, the reaction mixture is cooled to 0°C and dissolved in dichloromethane.

-

The dichloromethane solution is carefully quenched by the sequential addition of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.

-

The aqueous layer is separated and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.[1]

Applications in Drug Development

While many search results conflate the applications of this compound with the more commonly cited 2-Chloro-3-(trifluoromethyl)pyridine, a recent patent application has clarified a specific role for the title compound in pharmaceutical research.

Intermediate in the Synthesis of PCSK9 Inhibitors

A 2024 patent application discloses the use of this compound as a key building block in the synthesis of novel PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors.[2] PCSK9 is a protein that plays a critical role in regulating cholesterol levels, and its inhibition is a therapeutic strategy for treating hypercholesterolemia.

The patent describes a synthetic route where this compound is reacted with a diamine intermediate in the presence of a palladium catalyst and a base to form a more complex heteroaryl amine. This reaction highlights the utility of the chloro-substituent as a leaving group in cross-coupling reactions, a common strategy in medicinal chemistry for the construction of complex molecular architectures.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role in the synthesis of a PCSK9 inhibitor intermediate.

References

In-Depth Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-3-(trifluoromethoxy)pyridine, a key intermediate in various chemical syntheses. This document consolidates available data on its physical characteristics, outlines the experimental protocol for its synthesis and purification, and presents a visual representation of its synthesis pathway.

Core Physical and Chemical Properties

This compound, identified by CAS number 1206980-39-3, is a halogenated pyridine derivative.[1][2] Its trifluoromethoxy group imparts unique electronic properties, making it a valuable building block in the development of novel pharmaceutical and agrochemical compounds.

Data Presentation: Physical Property Summary

| Property | Value | Source |

| CAS Number | 1206980-39-3 | [1][2] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Appearance | Colorless oil / Solid or liquid | [1][3] |

| Boiling Point | 57-59 °C at 19 mbar | [1] |

| Purity | 95% | [3] |

| Storage Temperature | 2-8 °C (under inert atmosphere) | [3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound, from which its boiling point was determined.

Synthesis and Purification of this compound[1]

The synthesis of this compound is achieved through the fluorination of 2-chloro-3-(trichloromethoxy)pyridine.

Materials:

-

2-chloro-3-(trichloromethoxy)pyridine (32.9 g, 0.13 mol)

-

Antimony(III) fluoride (SbF₃) (46.5 g, 0.26 mol)

-

Antimony(V) chloride (SbCl₅) (5.8 g, 19.5 mmol)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

20% aqueous potassium fluoride solution

-

Anhydrous sodium sulfate

Procedure:

-

A molten mixture of antimony(III) fluoride and antimony(V) chloride is prepared.

-

2-chloro-3-(trichloromethoxy)pyridine is added dropwise to the molten catalyst mixture.

-

The reaction mixture is heated to 120°C and stirred for 7 hours, with the temperature later raised to 150°C.

-

The reaction progress is monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.

-

Upon completion, the mixture is cooled to 0°C and dissolved in 300 mL of dichloromethane.

-

The solution is quenched by adding 300 mL of saturated aqueous sodium bicarbonate solution and 150 mL of 20% potassium fluoride solution.

-

The aqueous layer is extracted twice with 150 mL portions of dichloromethane.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

The solvent is removed via distillation under reduced pressure.

-

The crude product is purified by vacuum distillation, yielding pure 2-chloro-3-trifluoromethoxypyridine as a colorless oil.

Determination of Boiling Point

The boiling point of this compound was determined during the final purification step of its synthesis.[1]

Methodology:

-

Method: Vacuum Distillation

-

Procedure: The crude product obtained after solvent removal was subjected to distillation under a reduced pressure of 19 mbar. The fraction that distilled between 57-59 °C was collected as the pure product. This temperature range is reported as the boiling point of the compound at that specific pressure.[1]

Structural Characterization

The identity and structure of the synthesized compound were confirmed using multiple analytical techniques.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectra were recorded on a 75 MHz spectrometer using CDCl₃ as the solvent.

-

MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.[1]

Synthesis Pathway Visualization

The following diagram illustrates the synthesis process of this compound from its precursor, 2-chloro-3-(trichloromethoxy)pyridine.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the presence of a chlorine atom and a trifluoromethoxy group on the pyridine ring, make it a valuable intermediate in the development of new chemical entities, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its notable application in the synthesis of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in cardiovascular drug discovery.

It is important to distinguish this compound from its structural analog, 2-Chloro-3-(trifluoromethyl)pyridine. The former contains a -OCF₃ group, while the latter has a -CF₃ group. Much of the readily available literature on biological activity, such as the antagonism of the TRPV1 receptor, pertains to the trifluoromethyl analog. This guide will focus exclusively on the trifluoromethoxy compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a trifluoromethoxy group.

| Identifier | Value |

| CAS Number | 1206980-39-3[1] |

| Molecular Formula | C₆H₃ClF₃NO[2] |

| Molecular Weight | 197.54 g/mol [1][2] |

| SMILES | FC(F)(F)Oc1c(Cl)nccc1 |

| InChI Key | VJUMNUANNCTDHC-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference |

| Physical Form | Solid or liquid | [3] |

| Boiling Point | 57-59 °C at 14 Torr | [4] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -1.84 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the fluorination of 2-chloro-3-(trichloromethoxy)pyridine. The following protocol is based on established procedures.[2]

Materials:

-

2-chloro-3-(trichloromethoxy)pyridine

-

Antimony(III) fluoride (SbF₃)

-

Antimony(V) chloride (SbCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

20% aqueous potassium fluoride (KF) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.

-

2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten catalyst mixture.

-

The reaction mixture is heated to 120-150°C and stirred for approximately 7 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.

-

After the reaction is complete, the mixture is cooled to 0°C and dissolved in dichloromethane.

-

The dichloromethane solution is carefully quenched by the sequential addition of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.[2]

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz) |

| Mass Spectrometry (EI) | m/z = 197 [M⁺], 162 [M⁺-Cl] |

(Data sourced from ChemicalBook)[2]

Applications in Drug Development: A Key Intermediate for PCSK9 Inhibitors

While there is limited publicly available information on the direct biological activity of this compound, it has been identified as a crucial intermediate in the synthesis of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in regulating cholesterol levels by promoting the degradation of the low-density lipoprotein receptor (LDLR).[5] By inhibiting PCSK9, the number of LDLRs on the surface of liver cells is increased, leading to enhanced clearance of LDL cholesterol from the bloodstream. This makes PCSK9 an attractive therapeutic target for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.

Recent patent literature discloses the use of this compound as a reactant in the synthesis of novel PCSK9 inhibitors.

Synthetic Workflow in PCSK9 Inhibitor Development

The general workflow for the utilization of this compound in the synthesis of a PCSK9 inhibitor precursor involves its reaction with a suitable coupling partner. An example of such a reaction is outlined in recent patent applications.

In a typical procedure described in patent literature, this compound is reacted with an amine-containing compound in a suitable solvent at elevated temperatures. The resulting product, a substituted aminopyridine, serves as a core scaffold for further chemical modifications to yield the final potent PCSK9 inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with a defined synthetic route and clear spectroscopic characteristics. While its direct biological activity is not extensively documented, its role as a key building block in the synthesis of novel small molecule PCSK9 inhibitors highlights its importance for the drug development community. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and pharmaceutical development, particularly those focused on cardiovascular disease. The continued exploration of this and similar fluorinated pyridines is likely to yield further innovations in drug discovery.

References

- 1. This compound | 1206980-39-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. US11248001B2 - PCSK9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 5. PCSK9 inhibitors – from discovery of a single mutation to a groundbreaking therapy of lipid disorders in one decade - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethoxy)pyridine, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Properties

This compound is a halogenated pyridine derivative featuring a trifluoromethoxy group at the 3-position. The unique electronic properties conferred by the trifluoromethoxy group make it a valuable synthon for introducing this moiety into more complex molecules.

| Property | Value | Cite |

| Molecular Weight | 197.54 g/mol | [1][2] |

| CAS Number | 1206980-39-3 | [1][2] |

| Molecular Formula | C₆H₃ClF₃NO | [1][2] |

| Physical Form | Colorless oil or solid/liquid | [1][2] |

| Boiling Point | 57-59 °C at 19 mbar165.9 °C (predicted) | [2][3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][4] |

Spectroscopic Data

| Spectrum Type | Data | Cite |

| ¹H NMR | (CDCl₃, 300 MHz): δ = 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H) | [2] |

| ¹³C NMR | (CDCl₃, 75 MHz): δ = 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz) | [2] |

| Mass Spec. | (EI): m/z = 197 [M⁺], 162 [M⁺-Cl] | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a halogen exchange reaction from its trichloromethoxy precursor.

Experimental Protocol: Synthesis of this compound[2]

This protocol describes the synthesis from 2-chloro-3-(trichloromethoxy)pyridine using a molten mixture of antimony reagents.

Materials:

-

2-chloro-3-(trichloromethoxy)pyridine

-

Antimony(III) fluoride (SbF₃)

-

Antimony(V) chloride (SbCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

20% aqueous potassium fluoride solution (KF)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A molten mixture of SbF₃ (2.0 equivalents) and SbCl₅ (0.15 equivalents) is prepared and heated to 120°C.

-

2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten antimony mixture.

-

The reaction mixture is stirred at 150°C for 7 hours. The reaction progress is monitored by gas chromatography to ensure complete conversion.

-

After completion, the mixture is cooled to 0°C and dissolved in dichloromethane.

-

The solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed by distillation.

-

The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.

Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. The chlorine atom at the 2-position is susceptible to displacement through various cross-coupling reactions, allowing for the introduction of diverse functionalities.

A notable application of this compound is in the synthesis of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors.[5] PCSK9 is a protein that plays a critical role in regulating cholesterol levels, and its inhibition is a key therapeutic strategy for managing hypercholesterolemia. In a patented synthetic route, this compound is used as a reactant in a coupling reaction to construct the core of a PCSK9 inhibitor.[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling (General)

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if required by the solvent system)

Procedure:

-

To an oven-dried reaction vessel, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

-

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

-

Add the anhydrous solvent(s) via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120°C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination (General)

This is a general protocol for the amination of aryl chlorides, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Josiphos) (1.5-7.5 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃) (1.2-2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the solvent, followed by the amine and then the this compound.

-

Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110°C) until the starting material is consumed (monitored by GC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield the aminated product.

Buchwald-Hartwig amination reaction.

Signaling Pathways and Biological Relevance

While direct biological activity of this compound is not extensively documented, its utility as a precursor for biologically active molecules is clear. The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The end products derived from this precursor, such as the aforementioned PCSK9 inhibitors, are designed to interact with specific biological pathways. PCSK9 inhibitors function by preventing the degradation of low-density lipoprotein (LDL) receptors in the liver, leading to increased clearance of LDL cholesterol from the bloodstream. This mechanism is a critical intervention point in the cholesterol metabolism pathway.

Role of PCSK9 inhibitors in the LDL cholesterol pathway.

References

- 1. This compound | 1206980-39-3 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1206980-39-3 | GYB98039 [biosynth.com]

- 4. 1206980-39-3|this compound|BLD Pharm [bldpharm.com]

- 5. WO2024062090A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to support research and development in this field.

Primary Synthesis Pathway: A Two-Step Approach

The principal route for the synthesis of this compound involves a two-step process. The synthesis commences with the conversion of 2-chloro-3-hydroxypyridine to the intermediate 2-chloro-3-(trichloromethoxy)pyridine, followed by a halogen exchange reaction to yield the final product.

Step 1: Synthesis of 2-Chloro-3-(trichloromethoxy)pyridine

The initial step involves the reaction of 2-chloro-3-hydroxypyridine with a chlorinating agent. While various chlorinating agents can be employed for the conversion of hydroxyl groups, a common method for forming the trichloromethoxy group involves the use of phosphorus pentachloride in the presence of a carbon source like carbon tetrachloride. This reaction proceeds via the formation of a phosphoryl chloride intermediate, followed by nucleophilic attack.

A detailed experimental protocol for this specific transformation with quantitative data was not explicitly available in the searched literature. The following is a generalized procedure based on similar transformations.

Generalized Experimental Protocol:

To a solution of 2-chloro-3-hydroxypyridine in an inert solvent such as carbon tetrachloride, phosphorus pentachloride is added portion-wise at a controlled temperature. The reaction mixture is then heated to reflux and monitored until the starting material is consumed. Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard techniques like distillation or chromatography.

Step 2: Synthesis of this compound

The second and final step is a halogen exchange reaction, converting the trichloromethoxy group to the desired trifluoromethoxy group. This is typically achieved using a mixture of antimony(III) fluoride (SbF₃) and a catalytic amount of antimony(V) chloride (SbCl₅), often referred to as the Swarts reaction.

Experimental Protocol:

A molten mixture of antimony(III) fluoride and antimony(V) chloride is prepared. To this, 2-chloro-3-(trichloromethoxy)pyridine is added dropwise at an elevated temperature. The reaction is stirred for several hours at high temperature to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC). After completion, the reaction mixture is cooled and worked up by dissolving it in a suitable organic solvent and quenching with an aqueous solution of sodium bicarbonate and potassium fluoride. The product is then extracted, dried, and purified by vacuum distillation.[1]

Quantitative Data for Step 2:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 2-chloro-3-(trichloromethoxy)pyridine | ~248.88 | 0.13 | 1.0 | 32.9 g |

| Antimony(III) fluoride (SbF₃) | 178.76 | 0.26 | 2.0 | 46.5 g |

| Antimony(V) chloride (SbCl₅) | 299.01 | 0.0195 | 0.15 | 5.8 g (2.5 mL) |

| Parameter | Value |

| Reaction Temperature | 120°C to 150°C |

| Reaction Time | 7 hours |

| Product Yield | 60% |

| Boiling Point | 57-59 °C at 19 mbar |

Product Characterization:

The structure of the final product, this compound, is confirmed by various spectroscopic methods.[1]

-

¹H NMR (CDCl₃, 300 MHz): δ = 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H).[1]

-

¹³C NMR (CDCl₃, 75 MHz): δ = 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz).[1]

-

Mass Spectrometry (EI): m/z = 197 [M⁺], 162 [M⁺-Cl].[1]

Alternative Synthetic Strategies

While the two-step process described above is a primary route, other synthetic strategies can be envisioned for the preparation of this compound. These may include:

-

Direct C-H Trifluoromethoxylation: This approach would involve the direct introduction of a trifluoromethoxy group onto the 2-chloropyridine ring. While methods for direct C-H trifluoromethoxylation of some aromatic and heteroaromatic compounds exist, a specific protocol for 2-chloropyridine leading to the desired isomer has not been detailed in the available literature.[2]

Logical Workflow of the Primary Synthesis

The following diagram illustrates the logical flow of the primary two-step synthesis of this compound.

Caption: Primary synthesis pathway for this compound.

Experimental Workflow for Halogen Exchange (Step 2)

The diagram below outlines the key stages of the experimental workflow for the conversion of 2-chloro-3-(trichloromethoxy)pyridine to the final product.

Caption: Experimental workflow for the halogen exchange reaction.

References

Technical Guide: Safety and Handling of 2-Chloro-3-(trifluoromethoxy)pyridine and Structurally Related Compounds

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of 2-Chloro-3-(trifluoromethyl)pyridine, a close structural analog of 2-Chloro-3-(trifluoromethoxy)pyridine. These properties are crucial for proper handling, storage, and emergency response planning.

| Property | Value | Source |

| CAS Number | 65753-47-1 | [1][2] |

| Molecular Formula | C6H3ClF3N | [1][2] |

| Molecular Weight | 181.54 g/mol | [1][2] |

| Appearance | White solid / semi-transparent crystals | [1][3] |

| Melting Point | 36-40 °C | [1][4][5] |

| Boiling Point | 167 °C at 1013 hPa | [1] |

| Flash Point | 180 °F (82.2 °C) | [1] |

| Density | ~1.4 g/cm³ | [4] |

Hazard Identification and Classification

2-Chloro-3-(trifluoromethyl)pyridine is classified as a hazardous substance. The GHS classifications indicate significant health and environmental risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[6][7] |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects.[6] |

Exposure Controls and Personal Protection

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[7] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

-

Containment and Cleaning: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[1][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and response workflows.

Caption: Emergency first aid response workflow following exposure.

Caption: Step-by-step protocol for responding to an accidental chemical spill.

References

- 1. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. 2-氯-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cohizon.com [cohizon.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

Spectral Analysis of 2-Chloro-3-(trifluoromethoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-3-(trifluoromethoxy)pyridine (CAS No. 1206980-39-3). The information presented herein is intended to support research and development activities by offering detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral information, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.37 | dd | 4.7, 1.5 | 1H | H-6 |

| 7.68 | dt | 8.1, 1.5 | 1H | H-4 |

| 7.41 | dd | 8.1, 4.7 | 1H | H-5 |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 147.4 | s | - | C-2 |

| 144.9 | s | - | C-6 |

| 142.2 | s | - | C-3 |

| 130.8 | s | - | C-4 |

| 123.2 | s | - | C-5 |

| 120.2 | q | 260 | -OCF₃ |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion |

| 197 | [M]⁺ |

| 162 | [M-Cl]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Table 4: Predicted Infrared (IR) Spectral Data

While specific experimental IR data for this compound was not available in the reviewed literature, the following table outlines the expected absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 1600-1450 | C=C, C=N (Pyridine ring) | Stretching |

| 1300-1200 | Ar-O (Aryl ether) | Asymmetric Stretching |

| 1200-1000 | C-F (-OCF₃) | Stretching |

| 850-750 | C-Cl | Stretching |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of this compound was dissolved in deuterated chloroform (CDCl₃) to a final volume of approximately 0.7 mL in a standard 5 mm NMR tube. The solution was filtered to remove any particulate matter.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

-

¹H NMR: Spectra were acquired at a frequency of 300 MHz.

-

¹³C NMR: Spectra were acquired at a frequency of 75 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectral data were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectral characterization of this compound.

References

Technical Guide: Solubility Profile of 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-3-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document provides a detailed analysis based on the compound's physicochemical properties and established chemical principles. It includes a predicted solubility profile in common laboratory solvents and a standardized experimental protocol for researchers to determine precise solubility data. Furthermore, a conceptual workflow for the utilization of such a chemical intermediate in a research and development context is presented visually.

Introduction and Physicochemical Properties

This compound (CAS No. 1206980-39-3) is a halogenated and fluorinated aromatic heterocycle. Understanding its solubility is critical for its application in organic synthesis, enabling optimization of reaction conditions, purification processes like crystallization, and formulation development.

The molecular structure, featuring a polar pyridine ring, a lipophilic chloro group, and a highly lipophilic trifluoromethoxy group, dictates its solubility behavior.[1][2] The trifluoromethoxy group is a strong electron-withdrawing substituent known to increase metabolic stability and lipophilicity.[1][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor, which will significantly influence its interaction with protic solvents.

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃ClF₃NO | |

| Molecular Weight | 197.54 g/mol | |

| Appearance | Solid or liquid |

| Storage Temperature | 2-8°C, Inert atmosphere | |

Predicted Solubility Profile

While specific quantitative data is scarce, the "like dissolves like" principle allows for a qualitative prediction of solubility. The compound's mixed polarity suggests it will be most soluble in moderately polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate the molecule through dipole-dipole interactions without requiring hydrogen bonding, accommodating both the polar pyridine ring and lipophilic substituents. |

| Acetone, Acetonitrile | Moderate to High | Good general solvents for a wide range of organic compounds; their polarity is well-suited to the molecule's structure. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvents capable of dissolving a wide array of organic compounds. | |

| Polar Protic | Water | Very Low / Insoluble | The high lipophilicity from the -Cl and -OCF₃ groups and the lack of H-bond donating capability limit aqueous solubility. |

| Methanol, Ethanol | Low to Moderate | The alkyl chain provides some non-polar character, but the strong hydrogen-bonding network of the alcohol may not be effectively disrupted by the solute. | |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The polarity of the pyridine ring will limit solubility. Some solubility in toluene may be observed due to pi-stacking interactions, and moderate solubility in diethyl ether is possible. |

Standardized Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following isothermal shake-flask method is recommended. This is a widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation is reached.[4]

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is achieved.[4]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the compound.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Visualization of Experimental and Conceptual Workflows

The following diagrams illustrate the logical flow of the solubility determination process and the broader context of using a chemical intermediate in synthesis.

Caption: Workflow for experimental solubility determination.

Caption: Utilization of a chemical intermediate in synthesis.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Analogs of 2-Chloro-3-(trifluoromethoxy)pyridine: A Technical Guide for Drug Discovery and Development

Introduction: Fluorinated heterocyclic compounds are foundational scaffolds in modern medicinal chemistry and agrochemical design. The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, can dramatically modulate a molecule's physicochemical and biological properties. These groups often enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The 2-chloro-3-(trifluoromethoxy)pyridine core represents a promising, yet underexplored, platform for developing novel therapeutic agents and specialized chemicals.

This technical guide provides an in-depth overview of the synthesis, biological activity, and structure-activity relationships (SAR) of analogs related to this compound. Due to the extensive availability of public research on the closely related trifluoromethylpyridine (TFMP) scaffold, this document will leverage data from TFMP analogs, particularly potent TRPV1 antagonists, to illustrate key principles in analog design, synthesis, and biological evaluation that are directly applicable to the target trifluoromethoxy scaffold.

Synthesis of Trifluoromethoxylated and Trifluoromethylated Pyridine Analogs

The synthesis of pyridine analogs bearing trifluoromethoxy or trifluoromethyl groups can be achieved through several strategic pathways. Key methods include the direct trifluoromethoxylation of pyridine precursors and the versatile modification of pre-functionalized pyridine rings, such as through cross-coupling reactions.

A modern approach to synthesizing trifluoromethoxylated pyridines involves the O-trifluoromethylation of N-hydroxypyridine derivatives, which then undergo a thermally induced migration of the -OCF3 group to the pyridine ring.[2] This method provides direct access to the core structure of interest.

However, a more common and versatile strategy for generating a diverse library of analogs involves the functionalization of a pre-existing, substituted pyridine ring. For instance, a 2-chloropyridine intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.[3] This approach is widely used in the synthesis of biologically active molecules.

Caption: General workflow for synthesizing 2-aryl pyridine analogs via Suzuki coupling.

Biological Activity and Structure-Activity Relationships (SAR)

While data on the specific biological targets of this compound are limited, extensive research on analogous trifluoromethylpyridine derivatives provides a robust framework for understanding potential applications and SAR. A prominent example is the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception.[3]

A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, where the C-region is a substituted 6-(trifluoromethyl)pyridine, have been extensively studied as TRPV1 antagonists.[4][5] These studies reveal critical insights into how substitutions on the pyridine ring influence biological activity.

Caption: Pharmacophore model for TRPV1 antagonists showing key structural regions.

SAR of 2-Aryl Substituted Pyridine Analogs

Modification of the 2-position of the pyridine ring with various aryl groups has a significant impact on TRPV1 antagonist potency. The data suggests that the electronic properties and substitution pattern of the aryl group are key determinants of activity.

| Compound ID | 2-Aryl Substituent | hTRPV1 Ki (CAP) (nM)[3] |

| 8 | Phenyl | 5.9 |

| 9 | 4-Fluorophenyl | 0.4 |

| 10 | 4-Chlorophenyl | 0.8 |

| 11 | 4-Bromophenyl | 1.0 |

| 12 | 4-Methylphenyl | 2.5 |

| 13 | 4-Methoxyphenyl | 10.0 |

| 17 | 3-Chlorophenyl | 0.6 |

| 18 | 3-Chloro-4-fluorophenyl | 0.2 |

Note: Data is for analogs of a 6-(trifluoromethyl)pyridine scaffold.

The SAR analysis indicates that introducing electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring enhances potency (compare 8 vs. 9-11 ). A combination of substitutions, as seen in the 3-chloro-4-fluorophenyl derivative 18 , leads to an extremely potent antagonist with a Ki of 0.2 nM.[3]

SAR of 2-Oxy and 2-Thio Substituted Pyridine Analogs

Replacing the 2-aryl group with alkoxy (2-oxy) or alkylthio (2-thio) substituents reveals that lipophilicity is a critical factor for potent antagonism.[4][6]

| Compound ID | 2-Substituent | hTRPV1 Ki (CAP) (nM)[4] |

| 15 | Methoxy | 5.0 |

| 16 | Ethoxy | 1.5 |

| 18 | n-Butoxy | 0.3 |

| 22 | Isobutyloxy | 0.2 |

| 24 | n-Hexyloxy | 0.3 |

| 30 | Cyclopentyloxy | 0.2 |

| 53 | Benzyloxy | 0.2 |

Note: Data is for analogs of a 6-(trifluoromethyl)pyridine scaffold.

As the length and size of the alkyl chain in the 2-oxy series increase, the antagonistic activity generally improves, reaching an optimum with four to five carbon atoms (e.g., isobutyloxy, cyclopentyloxy).[4] This trend highlights the importance of hydrophobic interactions in the ligand's binding pocket. A similar relationship is observed for 2-thio pyridine derivatives.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel chemical entities. Below are representative procedures based on established methods for the synthesis of pyridine analogs and their biological characterization.

General Procedure for Synthesis of 2-Aryl Pyridine Analogs (Suzuki Coupling)

This protocol is adapted from the synthesis of 2-aryl pyridine C-region derivatives of TRPV1 antagonists.[3]

-

Reaction Setup: To a degassed solution of a 2-chloropyridine derivative (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add the corresponding aryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl pyridine product.

Protocol for In Vitro Evaluation of TRPV1 Antagonism

This protocol describes a typical fluorescence-based assay to measure the inhibition of capsaicin-induced TRPV1 activation.

-

Cell Culture: Culture HEK293 cells stably expressing the human TRPV1 receptor in appropriate media supplemented with fetal bovine serum and antibiotics. Plate the cells in 96-well or 384-well plates and grow to confluence.

-

Fluorescent Dye Loading: Wash the cells with a buffered saline solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound (analog) to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a solution of capsaicin (a TRPV1 agonist) to all wells to achieve a final EC80 concentration.

-

Data Analysis: Measure the change in fluorescence intensity, which corresponds to calcium influx upon channel activation. Calculate the inhibitory activity of the test compounds and determine IC50 or Ki values by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The this compound scaffold holds significant potential for the development of novel, high-value molecules for the pharmaceutical and agrochemical industries. While direct biological data for this specific class of analogs is emerging, a comprehensive analysis of the closely related trifluoromethylpyridine derivatives provides a powerful roadmap for future discovery efforts. The well-established structure-activity relationships in TRPV1 antagonists demonstrate that systematic modification of the pyridine core, particularly at the 2-position, can lead to highly potent and specific biological activity. The synthetic and biological protocols outlined in this guide offer a practical framework for researchers to synthesize, evaluate, and optimize new analogs based on this promising chemical core.

References

- 1. mdpi.com [mdpi.com]

- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 3. 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Trifluoromethoxy Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group onto a pyridine ring offers a powerful strategy for modulating the physicochemical and biological properties of molecules in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the reactivity of trifluoromethoxy-substituted pyridines, focusing on key transformations relevant to synthetic and medicinal chemists.

Electronic Properties and Their Influence on Reactivity

The trifluoromethoxy group is a strong electron-withdrawing group, significantly impacting the electron density of the pyridine ring. This electronic perturbation governs the regioselectivity and rate of various chemical reactions. The pKa of the pyridine nitrogen is lowered, making the ring less basic and altering its interaction with biological targets. While specific pKa values for trifluoromethoxypyridines are not widely reported, the trend can be inferred from related fluorinated pyridines. For instance, the pKa of 3-trifluoromethylpyridine has been determined using 19F NMR spectroscopy, a technique applicable to trifluoromethoxy-substituted analogs.[1] The Hammett constant (σp) for the trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature, which influences reaction mechanisms and rates.[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethoxypyridine ring makes it susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities. The strong electron-withdrawing effect of the -OCF₃ group, coupled with the inherent electron deficiency of the pyridine ring, facilitates the attack of nucleophiles, particularly at positions ortho and para to the activating group and the ring nitrogen.

Halogenated trifluoromethoxypyridines are common substrates for SNAr reactions. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the leaving group, the nucleophile, and the position of the trifluoromethoxy group.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2-Chloro-5-nitropyridine | Ammonia | 100-125 °C, aqueous NH₃, autoclave | 2-Amino-5-nitropyridine | - |

| 2,3-Dichloro-5-trifluoromethylpyridine | Aqueous Ammonia | 100-125 °C, autoclave | 2-Amino-3-chloro-5-trifluoromethylpyridine | - |

| 2-Halopyridinium salt | Thiols/Thiolates | Room Temperature | 2-Thiopyridinium salt | Moderate |

Note: Yields are often qualitative or not explicitly stated for direct trifluoromethoxy analogs in readily available literature. The data for related compounds provides a strong indication of expected reactivity.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine[1]

This protocol describes the amination of a dichlorinated trifluoromethylpyridine, a reaction analogous to what would be performed on a trifluoromethoxy-substituted pyridine.

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

28% aqueous ammonia

-

Autoclave

Procedure:

-

In a 50 mL autoclave, combine 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.

-

Seal the autoclave and heat the mixture to 100 °C for 24 hours.

-

Increase the temperature to 125 °C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the trifluoromethoxypyridine ring is generally challenging due to the strong deactivating effect of both the trifluoromethoxy group and the pyridine nitrogen. Harsher reaction conditions are typically required compared to benzene or activated aromatic systems. The regioselectivity is directed by the deactivating groups, with substitution generally occurring at the meta-position relative to the trifluoromethoxy group and at the 3- or 5-position of the pyridine ring.

For instance, the nitration of pyridine itself requires harsh conditions and proceeds with low yield. The presence of a strongly deactivating trifluoromethoxy group would further disfavor this reaction.[3]

Experimental Protocol: General Procedure for Nitration of a Deactivated Heterocycle[4]

This protocol for the nitration of a protected tryptophan derivative illustrates the conditions often necessary for electrophilic substitution on deactivated systems.

Materials:

-

Substrate (e.g., Nα,N1-bis(trifluoroacetyl)-L-Tryptophan Methyl Ester)

-

Nitric acid

-

Trifluoroacetic acid or Acetic anhydride (solvent)

Procedure:

-

Dissolve the substrate in the chosen solvent (trifluoroacetic acid for 6-nitro product or acetic anhydride for 2-nitro product).

-

Cool the solution to 0 °C.

-

Slowly add nitric acid to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the product mixture to determine the yield and regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of trifluoromethoxypyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for building molecular complexity in drug discovery.[4][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting a halo-trifluoromethoxypyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of the halide follows the general trend I > Br > Cl.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(OAc)₂ (0.0003 M) | - | - | MeOH/THF | - | ~80 |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |

| 2-Pyridyl Nucleophiles | Aryl Bromides | Pd₂(dba)₃ (2.0-3.0) | 1 (6.0-9.0) | KF | Dioxane | - | Good to Excellent |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile[8]

Materials:

-

Lithium triisopropyl 2-pyridylboronate (1.0 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd₂(dba)₃ (2.0-3.0 mol%)

-

Ligand 1 (6.0-9.0 mol%)

-

Anhydrous KF (2.0 equiv)

-

Anhydrous dioxane

Procedure:

-

In an oven-dried resealable Schlenk tube, add Pd₂(dba)₃, ligand 1 , lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

-

Cap the tube with a rubber septum, and evacuate and backfill with argon (repeat twice).

-

Add the aryl bromide and anhydrous dioxane.

-

Seal the tube and heat to the desired temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with an appropriate solvent, and filter.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-trifluoromethoxypyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 |

| Aryl Fluorides | Terminal Alkynes | Pd₂(dba)₃ (3) | - | LiHMDS | THF | 110 | up to 99 |

Experimental Protocol: General Procedure for Sonogashira Coupling[9]

Materials:

-

Aryl halide (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)

-

CuI (0.025 equiv)

-

Diisopropylamine (7.0 equiv)

-

THF

Procedure:

-

To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.

-

Stir the reaction for 3 hours.

-

Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. For trifluoromethoxy-substituted pyridines, this reaction allows for the introduction of primary and secondary amines.[4][5]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | Good to High |

| Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | High |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with an Arylamine[5]

Materials:

-

2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

-

Arylamine (1.1-1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine 2-amino-5-bromo-4-methylpyridine, the arylamine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Add anhydrous toluene.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The unique properties conferred by the trifluoromethoxy group make it a valuable substituent in drug design. It can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to target proteins.[8] Trifluoromethoxypyridine scaffolds are found in a variety of drug candidates, particularly as kinase inhibitors.

Signaling Pathway Inhibition: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Consequently, it is a major target for cancer drug discovery. Several pyridine-based derivatives have been developed as inhibitors of this pathway, often targeting PI3K and/or mTOR kinases. The trifluoromethoxy group can be strategically incorporated into these scaffolds to optimize their drug-like properties.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Drug Discovery Workflow

The development of a drug candidate containing a trifluoromethoxypyridine scaffold follows a typical drug discovery workflow, from initial hit identification to preclinical and clinical development.

Caption: A generalized workflow for drug discovery.

This guide provides a foundational understanding of the reactivity of the trifluoromethoxy group on a pyridine ring, offering valuable insights and practical protocols for researchers in the field. Further exploration of specific reaction conditions for diverse trifluoromethoxy-substituted pyridine isomers will continue to expand the synthetic utility of this important structural motif.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. knime.com [knime.com]

- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine: A Detailed Protocol for Pharmaceutical Research

Application Note: The synthesis of 2-chloro-3-(trifluoromethoxy)pyridine from 3-hydroxypyridine is a multi-step process crucial for the development of novel pharmaceutical and agrochemical agents. The introduction of the trifluoromethoxy group into the pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive, three-step protocol for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The synthesis proceeds via three distinct stages: 1) regioselective chlorination of 3-hydroxypyridine to yield 2-chloro-3-hydroxypyridine; 2) conversion of the hydroxyl group to a trichloromethoxy group; and 3) subsequent fluorination to afford the final product, this compound.

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

This procedure is adapted from a patented method and utilizes sodium hypochlorite for the selective chlorination of 3-hydroxypyridine.[1]

Workflow:

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of boronic acid reagents.[1] These characteristics make it a vital tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into pharmacologically active molecules is a widely employed strategy in drug discovery. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are also prevalent in a vast number of bioactive compounds. The combination of a pyridine core with a trifluoromethoxy substituent, as seen in 2-Chloro-3-(trifluoromethoxy)pyridine, presents a valuable building block for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of this compound with various aryl and heteroaryl boronic acids. While specific literature examples for this exact substrate are limited, the methodologies presented are based on well-established protocols for structurally similar 2-chloropyridines and other heteroaryl chlorides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with electron-deficient heteroaryl chlorides like this compound.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridine derivatives with different arylboronic acids. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 70-80 |

| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 65-75 |

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-